3-(2-Fluorobenzyl)cyclobutanecarboxylic acid
Overview
Description
Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H . It is a colorless nonvolatile liquid .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . It is an intermediate in organic synthesis .Molecular Structure Analysis
The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain .Chemical Reactions Analysis
Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine .Physical and Chemical Properties Analysis
Cyclobutanecarboxylic acid is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications
Photocycloaddition in Crystalline State
- 2-(dibenzylamino)ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition in a crystalline state, resulting in head-to-tail dimers. This process is influenced by weak intermolecular interactions like CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings, which orient the molecules suitably for the addition. This research demonstrates the importance of molecular orientation and interaction in solid-state photoreactions (Hasegawa, Ikeda, & Yamazaki, 2001).
Metabolism by Human Liver Microsomes
- Studies on the metabolism of new illicit drugs by human liver microsomes, involving compounds with structures similar to 3-(2-Fluorobenzyl)cyclobutanecarboxylic acid, showed different patterns of oxidation and metabolic reactions. This study aids in the understanding of drug metabolism and can provide insights for designing drugs with better metabolic profiles (Takayama et al., 2014).
Ring-Opening Metathesis Polymerization (ROMP)
- The reactivities of 1-substituted cyclobutene derivatives in ROMP were investigated, showing that secondary amides of 1-cyclobutenecarboxylic acid and the esters of 1-cyclobutene-1-methanol can undergo polymerization. This research provides valuable insights into the scope and mechanisms of ROMP, which is crucial for the synthesis of polymers with specific properties (Song et al., 2010).
Molecular Surgery and Stereoselective Production
- A study on Cd(II)-based coordination polymer showcased the precision of molecular surgery in constructing complex organic compounds by cutting/coupling specific bonds. This research provides a basis for understanding molecular interactions and reactions that are fundamental in the synthesis of complex molecules (Wang et al., 2022).
Synthesis of Fluorinated β-Amino Acids
- Research on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated β-amino acid, explored different synthetic strategies. This study contributes to the field of medicinal chemistry by providing a potential building block for drug development (Van Hende et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-4-2-1-3-9(11)5-8-6-10(7-8)12(14)15/h1-4,8,10H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTDWSGPQXCMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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